"4-Ethyl-5-fluoropyrimidine Hydrochloride synthesis and characterization"
"4-Ethyl-5-fluoropyrimidine Hydrochloride synthesis and characterization"
An in-depth technical analysis of 4-Ethyl-5-fluoropyrimidine Hydrochloride, focusing on its synthesis, characterization, and critical role in pharmaceutical development.
Executive Summary
4-Ethyl-5-fluoropyrimidine Hydrochloride (CAS: 1391052-89-3) is a highly specialized pyrimidine derivative that occupies a dual role in modern medicinal chemistry. Primarily, its free base form (CAS: 137234-88-9) serves as a critical structural motif and intermediate in the synthesis of Voriconazole , a broad-spectrum triazole antifungal agent used to treat invasive aspergillosis and candidiasis. Secondarily, it is a recognized pharmacopeial impurity—designated as Voriconazole EP Impurity C ()[1].
Because the free base is a highly volatile oil, converting it into the hydrochloride salt is a mandatory chemical step to ensure physical stability, accurate gravimetric handling, and reliable performance as an analytical reference standard in quality control (QC) workflows.
Mechanistic Grounding & Retrosynthetic Analysis
The development of Voriconazole required overcoming significant stereochemical challenges. The relative stereochemistry of the API is established via the diastereoselective addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone ()[2].
Why this specific pyrimidine? Early synthetic routes utilized 5-fluorouracil, which required a cumbersome six-step process. This was superseded by a highly efficient four-step synthesis starting from the fluorination of methyl 3-oxopentanoate. During the critical Reformatsky-type coupling step, an organozinc derivative of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine is utilized to achieve an excellent diastereoselection ratio of 12:1.
Following this coupling, the chlorine atom at the 4-position—which was necessary to direct regioselectivity—must be removed via catalytic hydrogenation. It is during this dehalogenation phase, or through the degradation of unreacted precursors, that 4-ethyl-5-fluoropyrimidine emerges as a cleavage byproduct.
Fig 1: Retrosynthetic pathway of Voriconazole highlighting the generation of Impurity C.
Synthesis Workflows
The targeted synthesis of 4-Ethyl-5-fluoropyrimidine Hydrochloride for use as an analytical standard follows a streamlined two-phase approach.
Phase 1: Pyrimidine Core Assembly
The process begins with the fluorination of methyl 3-oxopentanoate using fluorine gas, yielding methyl 2-fluoro-3-oxopentanoate. This intermediate undergoes cyclization with formamidine acetate to form the pyrimidine core (6-ethyl-5-fluoropyrimidin-4-one). Subsequent treatment with phosphorus oxychloride (POCl₃) and triethylamine affords the chlorinated precursor, 4-chloro-6-ethyl-5-fluoropyrimidine [2].
Phase 2: Functionalization & Salt Formation
The chlorinated precursor is subjected to palladium-catalyzed hydrogenolysis. Because the resulting free base is highly volatile, it must be immediately trapped using anhydrous hydrochloric acid to precipitate the stable salt.
Fig 2: Sequential synthesis workflow of 4-Ethyl-5-fluoropyrimidine Hydrochloride.
Experimental Protocols
The following self-validating protocols detail the critical Phase 2 transformations.
Protocol A: Hydrogenolysis to the Free Base
Causality: Palladium on carbon (Pd/C) is selected for efficient C-Cl bond cleavage. Sodium acetate is strictly required as an acid scavenger to neutralize the generated HCl, which would otherwise poison the palladium catalyst and halt the reaction[2].
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Setup: Charge a Hastelloy autoclave with 4-chloro-6-ethyl-5-fluoropyrimidine (1.0 eq) and methanol (10 volumes).
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Scavenger Addition: Add anhydrous sodium acetate (1.2 eq).
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Catalyst Loading: Carefully introduce 10% Pd/C (0.05 eq by weight) under a strict nitrogen blanket to prevent solvent ignition.
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Reaction: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize with H₂ to 50 psi. Heat the mixture to 50 °C and agitate vigorously for 4-6 hours.
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In-Process Control (IPC): Monitor hydrogen uptake. Once pressure stabilizes, analyze an aliquot via GC/HPLC. Proceed only when starting material is < 0.5%.
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Workup (Critical): Cool to 20 °C, vent H₂, and filter the catalyst through a Celite pad. Do not apply high vacuum during concentration. The product is a highly volatile oil (yielding ~35% if mishandled)[2]. Concentrate the filtrate under mild vacuum (>150 mbar) at <30 °C.
Protocol B: Hydrochloride Salt Formation
Causality: To overcome the extreme volatility of the free base and allow for its use as an analytical standard (Impurity C), it must be converted into a stable crystalline lattice via protonation of the pyrimidine nitrogen.
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Dissolution: Dissolve the concentrated crude free base in anhydrous diethyl ether or isopropyl alcohol (IPA) (5 volumes).
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Cooling: Cool the solution to 0–5 °C using an ice bath to maximize the thermodynamic yield of crystallization.
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Protonation: Slowly bubble anhydrous HCl gas (or add a standardized 2M HCl in ether solution, 1.1 eq) dropwise, maintaining the internal temperature below 10 °C.
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Crystallization: A pale yellow to off-white precipitate will form immediately. Stir the suspension for 1 hour at 0 °C to ensure complete lattice formation.
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Isolation: Filter the solid under a nitrogen atmosphere (to prevent moisture absorption by the hygroscopic salt), wash with cold anhydrous ether (2 volumes), and dry in a vacuum oven at 40 °C to a constant weight.
Characterization & Quantitative Data
Proper analytical profiling of the synthesized salt is required to validate its use as an EP Impurity standard.
| Property | Value / Description |
| Chemical Name | 4-Ethyl-5-fluoropyrimidine Hydrochloride |
| Pharmacopeial Status | Voriconazole EP Impurity C (HCl Salt) |
| CAS Registry Number | 1391052-89-3 (HCl Salt) / 137234-88-9 (Free Base) |
| Molecular Formula | C₆H₇FN₂ · HCl |
| Molecular Weight | 162.59 g/mol (Salt) / 126.13 g/mol (Base) |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Highly soluble in Methanol, DMSO, and Water |
| ¹H NMR (DMSO-d₆) Expected | δ 1.25 (t, 3H, -CH₃), 2.85 (q, 2H, -CH₂-), 8.70 (s, 1H, Ar-H), 9.10 (s, 1H, Ar-H), 12.5 (br s, 1H, NH⁺) |
| Mass Spectrometry (ESI+) | m/z calculated for C₆H₈FN₂⁺ [M+H]⁺: 127.06; found: 127.06 |
Conclusion & Future Perspectives
The synthesis and characterization of 4-Ethyl-5-fluoropyrimidine Hydrochloride highlight the rigorous demands of pharmaceutical process chemistry. By understanding the mechanistic origins of this compound as a byproduct of the Voriconazole synthesis cascade, analytical chemists can better design HPLC/LC-MS methods for impurity profiling. Furthermore, the deliberate conversion of a volatile, difficult-to-handle free base into a stable hydrochloride salt exemplifies a fundamental strategy in drug development: engineering physical properties to ensure the reliability and safety of chemical reference standards.
References
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Butters, M., Ebbs, J., Green, S. P., MacRae, J., Morland, M. C., Murtiashaw, C. W., & Pettman, A. J. (2001). Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. Organic Process Research & Development, 5(1), 28–36.[Link]
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Veeprho Pharmaceuticals. (n.d.). Voriconazole EP Impurity C (HCl Salt) | CAS 1391052-89-3. Veeprho.[Link]
